molecular formula C9H11NO3 B1369551 2-Isopropoxyisonicotinic acid CAS No. 862507-33-3

2-Isopropoxyisonicotinic acid

Cat. No. B1369551
M. Wt: 181.19 g/mol
InChI Key: WLKDRXHGHKKQGI-UHFFFAOYSA-N
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Description

2-Isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of a compound like 2-Isopropoxyisonicotinic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques provide information about the compound’s atomic configuration, bond lengths and angles, and other structural features.


Chemical Reactions Analysis

The chemical reactions involving 2-Isopropoxyisonicotinic acid would depend on the conditions and reactants present. As a carboxylic acid derivative, it could participate in various reactions such as esterification, decarboxylation, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Isopropoxyisonicotinic acid can be analyzed using various techniques. These properties, such as solubility, melting point, boiling point, and reactivity, can be influenced by factors like molecular structure and environmental conditions .

Scientific Research Applications

  • Organic Synthesis, Nanotechnology, and Polymers

    • Carboxylic acids, to which “2-Isopropoxyisonicotinic acid” belongs, are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
    • They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
    • In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure .
  • Plant Disease Control

    • Isonicotinic acid and its derivatives have been studied for their potential in agriculture, specifically in the protection of plants against diseases .
    • The strategy is based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
    • Tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Pharmaceutical Applications

    • Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Some derivatives have proven effective against Alzheimer’s disease .
    • Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood .
    • Despite these benefits, unwanted side effects have limited its use .
    • Recently, the niacin receptor protein was discovered, which gave a clear picture of it mechanics and action of vitamins in living organisms .
  • Agriculture and Plant Disease Control

    • Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied for their potential in agriculture, specifically in the protection of plants against diseases .
    • The strategy is based on activating the plant’s natural defenses .
    • The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
    • Tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Industrial Applications

    • On an industrial scale, 90% of Nicotinic Acid (NA) is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .
    • The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
  • Microbial Acid Tolerance

    • Microorganisms encounter acid stress during multiple bioprocesses .
    • Microbial species have developed a variety of resistance mechanisms to mitigate the damage caused by acidic environments .
    • These mechanisms include the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
    • The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
    • The combination of systems and synthetic biology technologies offers new and wide prospects for the industrial applications of microbial acid tolerance mechanisms .
  • Acid-Base Equilibria

    • Acid-base reactions pervade every aspect of industrial, physiological, and environmental chemistry .
    • Many chemical processes are quite sensitive to the pH; the extent of the reaction, its rate, and even the nature of the products can be altered if the pH is allowed to change .
    • Buffer solutions and the buffering effect they produce are extremely important in many practical applications of chemistry .
    • In the field of plant health protection, prophylaxis is much more effective and profitable than combating the consequences of pathogen infections .

Safety And Hazards

2-Isopropoxyisonicotinic acid is used as a laboratory chemical. The safety data sheet indicates that it has certain hazards associated with it. It is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

2-propan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKDRXHGHKKQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590783
Record name 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxyisonicotinic acid

CAS RN

862507-33-3
Record name 2-(1-Methylethoxy)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862507-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of the product of step 1 (1.25 g, 7.71 mmol) in ethanol (20 mL) was treated with 10 N aqueous sodium hydroxide solution (10 mL) and heated to reflux. After 1 hour, the mixture was cooled to room temperature and diluted with water. Concentrated hydrochloric acid was added to attain pH=4, and the resulting precipitate was isolated by filtration. The material was washed with water and dried in vacuo to provide 0.920 g (66%) of product as a white solid: 1H NMR (CDCl3) δ 12.1 (br s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.42 (dd, J=5.2, 1.4 Hz, 1H), 7.33 (d, J=1.4 Hz, 1H), 5.32 (sept, J=6.1 Hz, 1H), 1.37 (d, J=6.1 Hz, 6H) ppm. 13C NMR (CDCl3) δ 170.0, 164.2, 147.9, 139.2, 115.4, 112.5, 68.9, 21.9 ppm.
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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